molecular formula C22H25N3O3 B10982571 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B10982571
M. Wt: 379.5 g/mol
InChI Key: QMSISQHXSFTGPO-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound featuring a benzodioxepin ring fused to an acetamide moiety, which is further substituted with a benzimidazole group bearing a 2-methylpropyl chain.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(2-methylpropyl)-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C22H25N3O3/c1-14(2)10-21-24-17-6-5-16(13-18(17)25-21)23-22(26)12-15-4-7-19-20(11-15)28-9-3-8-27-19/h4-7,11,13-14H,3,8-10,12H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

QMSISQHXSFTGPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Alkylation of 2-Aminobenzimidazole Derivatives

The alkylation of 2-aminobenzimidazole with 2-methylpropyl groups is critical for introducing the branched side chain. In a representative procedure, 2-aminobenzimidazole is first protected with para-toluenesulfonyl chloride (p-TsCl) in an acetonitrile/water mixture to prevent unwanted side reactions. Subsequent alkylation with 2-methylpropyl bromide in dimethylformamide (DMF) at room temperature, catalyzed by potassium iodide (KI) and triethylamine (TEA), yields the 2-(2-methylpropyl)-1H-benzimidazole intermediate. This method achieves an 82% yield for analogous alkylation reactions.

One-Pot Cyclization Using Trichloroacetyl Isocyanate

An alternative route involves the reaction of 1,2-phenylenediamine derivatives with trichloroacetyl isocyanate at −10°C in dichloromethane (DCM). This one-pot method directly forms N-(1H-benzimidazol-2-yl)acetamide derivatives with 85–100% yields, bypassing intermediate protection steps. Computational studies at the M062X/6-311G(d,p) level confirm the thermodynamic feasibility of this pathway, with ΔG values ranging from −4.22 to −8.74 kcal/mol.

Construction of the Benzodioxepin Moiety

The 3,4-dihydro-2H-1,5-benzodioxepin fragment is synthesized via cyclization strategies. While explicit procedures for this specific ring system are scarce in the provided literature, analogous methods for benzodioxepin derivatives suggest the following approach:

Ring-Closing Etherification

A plausible route involves reacting catechol derivatives with 1,5-dibromopentane in the presence of a base like potassium carbonate (K2_2CO3_3) in dimethyl sulfoxide (DMSO). This promotes nucleophilic substitution to form the seven-membered dioxepin ring. For example, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin could serve as a precursor for further functionalization.

Coupling via Acetamide Bridging

The final step involves linking the benzimidazole and benzodioxepin units through an acetamide bridge. Two methods are prominent:

Chloroacetyl Chloride-Mediated Acylation

In this approach, 2-(2-methylpropyl)-1H-benzimidazol-5-amine is reacted with chloroacetyl chloride in anhydrous DCM at 0°C, forming 2-chloro-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]acetamide. Subsequent nucleophilic substitution with 3,4-dihydro-2H-1,5-benzodioxepin-7-amine in DMF at 80°C for 5 hours affords the target compound. This method mirrors protocols yielding 82% purity after silica gel chromatography.

Characterization and Optimization

Spectroscopic Validation

Key characterization data include:

  • 1^1H-NMR (DMSO-d6_6) : Aromatic protons (δ 7.26–7.81 ppm), acetamide NH (δ 9.70–9.85 ppm), and benzimidazole NH (δ 11.54–11.66 ppm).

  • IR (KBr) : Stretching vibrations at 3421 cm1^{-1} (N–H), 1712 cm1^{-1} (C=O), and 1605 cm1^{-1} (C=N).

Reaction Optimization

Comparative analysis reveals that the chloroacetyl chloride method () offers higher yields (82%) than one-pot cyclization (), albeit requiring more steps. Solvent choice significantly impacts purity; DMF enhances solubility but complicates purification, whereas DCM facilitates crystallization .

Biological Activity

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O3C_{20}H_{24}N_{2}O_{3} with a molar mass of 344.42 g/mol. The structure features a benzodioxepin moiety and a benzimidazole derivative, which are known for their diverse biological activities.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC20H24N2O3C_{20}H_{24}N_{2}O_{3}
Molar Mass344.42 g/mol
CAS NumberNot available

Research indicates that compounds similar to 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]acetamide may exhibit various biological activities through multiple mechanisms:

  • Antioxidant Activity : Some benzodioxepin derivatives have shown potential as antioxidants, which can neutralize free radicals and reduce oxidative stress in cells.
  • Antimicrobial Effects : Compounds with similar structures have demonstrated inhibitory effects on various microbial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : Certain derivatives have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that benzodioxepin derivatives inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess their effectiveness.

Table 2: Antimicrobial Efficacy

CompoundMIC (µg/mL)Bacterial Strain
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)32Staphylococcus aureus
N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]64Escherichia coli

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines indicated that while some analogs exhibited significant cytotoxic effects at higher concentrations, others showed selective toxicity towards cancer cells without affecting normal cells.

Table 3: Cytotoxicity Results

CompoundIC50 (µM)Cell Line
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)15HeLa (cervical cancer)
N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]>50NIH/3T3 (normal fibroblast)

Comparison with Similar Compounds

Benzodiazepine Derivatives

  • Example: 7-Chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione Structural Comparison: Replaces the benzodioxepin ring with a benzodiazepine core. Implications: Benzodiazepines are well-known for their anxiolytic and sedative properties.

Benzo[e][1,4]diazepin Derivatives

  • Example: (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p) Structural Comparison: Shares an acetamide linkage but incorporates a pyrimidopyrimidine substituent instead of benzimidazole. Implications: The pyrimidopyrimidine group in 11p may enhance binding to kinase targets, whereas the benzimidazole in the target compound could favor interactions with proton-coupled receptors (e.g., histamine or serotonin receptors).

Substituent Analysis

Acetamide-Linked Compounds

  • Example: (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives Structural Comparison: Features a thiazolidinone ring conjugated to the acetamide group, unlike the benzodioxepin-benzimidazole system. Implications: The thiazolidinone moiety is associated with antidiabetic and anti-inflammatory activity, suggesting divergent therapeutic applications compared to the target compound.

Benzimidazole Derivatives

  • Example : N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide
    • Structural Comparison : Replaces benzodioxepin with an indole ring but retains the acetamide-benzimidazole framework.
    • Implications : The indole group may confer affinity for serotonin receptors, whereas the benzodioxepin in the target compound could enhance metabolic stability via steric hindrance.

Functional Group Impact

2-Methylpropyl Chain

The 2-methylpropyl (isobutyl) substituent on the benzimidazole nitrogen may improve lipophilicity, enhancing membrane permeability compared to analogs with smaller alkyl groups (e.g., methyl or ethyl). This modification could prolong half-life by reducing cytochrome P450-mediated metabolism .

Hydrogen Bonding Patterns

For instance, Etter’s graph set analysis predicts that such motifs may form stable dimeric or chain-like supramolecular structures .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key steps include:

  • Cyclization of the benzodioxepin moiety using catalysts like palladium or copper complexes under inert atmospheres .
  • Amide coupling between the benzodioxepin-acetic acid intermediate and the substituted benzimidazole amine. Solvents (e.g., DMF or THF) and coupling agents (e.g., HATU or EDC) significantly influence yield and purity .
  • Temperature optimization : For example, cyclization steps often require reflux conditions (80–120°C), while coupling reactions proceed at room temperature .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical for isolating the final compound with ≥95% purity .

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions, with benzodioxepin protons appearing as multiplet signals (δ 3.5–4.5 ppm) and benzimidazole protons as deshielded singlets (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 450–460) .
  • Infrared (IR) Spectroscopy : Amide C=O stretches (~1650 cm1^{-1}) and benzodioxepin ether linkages (~1250 cm^{-1) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) require:

  • Structure-Activity Relationship (SAR) studies : Systematic modification of the benzimidazole substituent (e.g., replacing 2-methylpropyl with cyclopropyl) to isolate activity drivers .
  • Computational docking : Molecular dynamics simulations (using software like AutoDock) can predict binding modes to targets like kinases or GPCRs, reconciling divergent experimental results .
  • Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based kinase assays) and cell-based (e.g., luciferase reporter) systems to rule out assay-specific artifacts .

Q. What experimental design strategies optimize reaction parameters for this compound’s synthesis?

Advanced optimization leverages:

  • Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., solvent polarity, catalyst loading) to identify critical factors affecting yield .
  • Reaction path search methods : Quantum chemical calculations (e.g., DFT) model transition states to predict optimal conditions for cyclization steps .
  • In-line analytics : HPLC-MS monitors intermediate formation in real time, enabling rapid adjustment of reaction parameters .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Chiral chromatography (e.g., using Chiralpak IA columns) separates enantiomers for individual bioactivity testing .
  • Circular Dichroism (CD) : Correlates stereochemical configuration (e.g., R vs. S enantiomers) with conformational stability in target binding pockets .
  • X-ray crystallography : Resolve co-crystal structures with targets (e.g., cytochrome P450 isoforms) to identify stereospecific binding interactions .

Methodological Challenges and Solutions

Q. How to address low yields in the final amide coupling step?

  • Solvent optimization : Switch from DMF to less polar solvents (e.g., dichloromethane) to minimize side reactions .
  • Activating agents : Replace EDC with BOP-Cl for improved coupling efficiency in sterically hindered amines .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 30 minutes at 100°C, enhancing yield by 15–20% .

Q. What strategies mitigate instability of the benzodioxepin intermediate?

  • Low-temperature storage : Store intermediates at -20°C under argon to prevent oxidation .
  • Protecting groups : Temporarily protect reactive ether oxygen atoms with TBS groups during synthesis .

Data Analysis and Interpretation

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Mechanistic profiling : Use transcriptomics (RNA-seq) to identify cell line-specific pathways (e.g., apoptosis vs. autophagy) influenced by the compound .
  • Metabolic stability assays : Compare hepatic clearance rates (e.g., using human microsomes) to rule out metabolism-driven discrepancies .

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